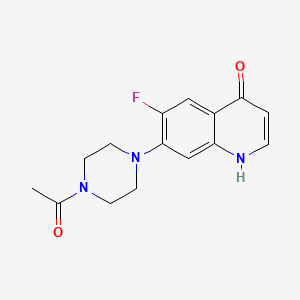
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a fluorine atom at the 6th position, and a quinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinolone core is reacted with piperazine derivatives.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine ring or the quinolone core can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of various substituted quinolone derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Pharmacology: The compound is studied for its potential therapeutic effects in treating infections and certain cancers.
Biochemistry: It is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other pharmacologically active compounds.
Mécanisme D'action
The primary mechanism of action of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the ATP-binding site of DNA gyrase, the compound prevents the enzyme from catalyzing the negative supercoiling of DNA, leading to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a different piperazine substitution pattern.
Uniqueness
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the acetyl group on the piperazine ring and the fluorine atom at the 6th position contribute to its enhanced potency and selectivity compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
113836-85-4 |
|---|---|
Formule moléculaire |
C15H16FN3O2 |
Poids moléculaire |
289.30 g/mol |
Nom IUPAC |
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16FN3O2/c1-10(20)18-4-6-19(7-5-18)14-9-13-11(8-12(14)16)15(21)2-3-17-13/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
Clé InChI |
LBKRRQWBCCTKDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=O)C=CNC3=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


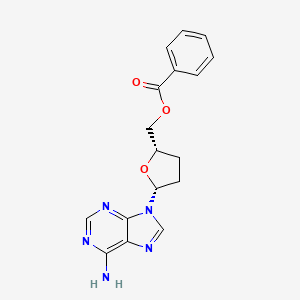
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
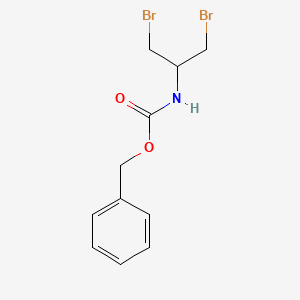

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
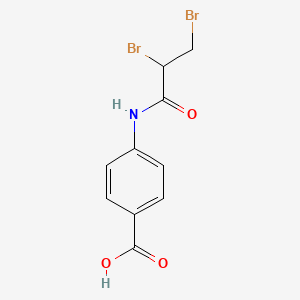
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
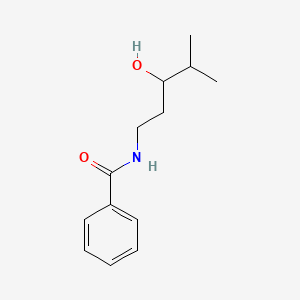
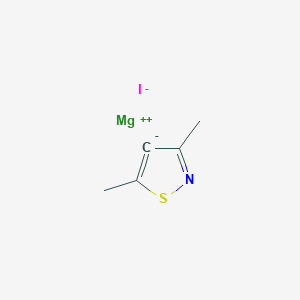
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
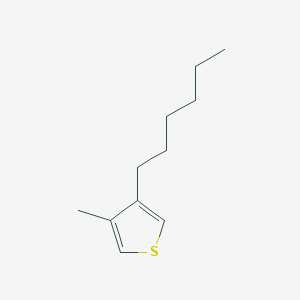
methanone](/img/structure/B14298376.png)

